5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine

Synthetic Methodology Reaction Orthogonality Process Chemistry

This meta-substituted dual-halogenated pyrimidine is the definitive Tepotinib intermediate. Unlike mono-halogenated analogs, the C5-Br bond enables high-yield Suzuki coupling while the benzylic C-Cl group supports independent nucleophilic substitution, a sequential diversification architecture essential for MET inhibitor synthesis. Sourcing this exact CAS 1100598-50-2 regioisomer ensures correct macrocyclization geometry and validated process robustness; generic 5-bromo-2-phenylpyrimidines compromise downstream purity and activity.

Molecular Formula C11H8BrClN2
Molecular Weight 283.55 g/mol
CAS No. 1100598-50-2
Cat. No. B1526678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine
CAS1100598-50-2
Molecular FormulaC11H8BrClN2
Molecular Weight283.55 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CCl
InChIInChI=1S/C11H8BrClN2/c12-10-6-14-11(15-7-10)9-3-1-2-8(4-9)5-13/h1-4,6-7H,5H2
InChIKeyKHSZEUJOVUJWKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine (CAS 1100598-50-2): A Dual-Halogenated Pyrimidine Building Block for Targeted Synthesis


5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine is a substituted pyrimidine derivative (C11H8BrClN2, MW 283.55) featuring a bromine atom at the 5-position of the pyrimidine ring and a 3‑chloromethylphenyl moiety at the 2‑position [1]. This dual-halogenation strategy imparts orthogonal reactivity: the C5‑Br bond enables palladium-catalyzed cross‑couplings (e.g., Suzuki–Miyaura), while the benzylic C–Cl bond is primed for nucleophilic substitution [2]. The compound is most prominently known as a key synthetic intermediate in the manufacture of Tepotinib (EMD 1214063), an FDA‑approved MET tyrosine kinase inhibitor for non‑small cell lung cancer harboring MET exon 14 skipping alterations .

Why 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine Cannot Be Interchanged with Unsubstituted or Mono-Halogenated Pyrimidine Analogs


In‑class pyrimidine building blocks cannot be simply interchanged due to the profound impact of regiospecific substitution on both reactivity and downstream applications. Unlike simple 5‑bromo‑2‑phenylpyrimidine or 5‑chloro‑2‑phenylpyrimidine, the target compound uniquely presents two orthogonally addressable electrophilic sites (C5‑Br and benzylic C‑Cl) [1]. This architecture permits a sequential, two‑step diversification that is inaccessible with mono‑halogenated analogs. Moreover, the precise placement of the chloromethyl group at the meta‑position of the phenyl ring is essential for the correct geometry of subsequent macrocyclization steps in the Tepotinib synthesis; the para‑substituted isomer yields an inactive topological arrangement [2]. Substituting the 5‑bromo‑2‑(3‑(chloromethyl)phenyl)pyrimidine core with a 5‑chloro‑ or 5‑iodo‑analog alters the kinetics of oxidative addition in palladium‑catalyzed couplings, directly affecting yield and purity of advanced intermediates [3].

Quantitative Evidence for 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine: Reactivity, Orthogonality, and Process Metrics


Orthogonal Reactivity: C5‑Br (Cross‑Coupling) vs. Benzylic C‑Cl (SN2)

The 5‑bromo‑2‑(3‑(chloromethyl)phenyl)pyrimidine core provides two distinct electrophilic centers with markedly different leaving‑group propensities under standard conditions. In the Tepotinib route, the C5‑Br bond participates in a Suzuki–Miyaura coupling with an aryl boronic acid, while the benzylic chloride remains intact for a subsequent intramolecular N‑alkylation step [1]. In contrast, the mono‑halogenated analog 5‑bromo‑2‑phenylpyrimidine (CAS 38696‑20‑7) possesses only the C5‑Br site, requiring an entirely different, and often less convergent, strategy to install the alkylamine linkage [2]. The orthogonality is further supported by computed bond dissociation energies: the C5–Br bond (˜84 kcal/mol in aryl bromides) is significantly stronger than the benzylic C–Cl bond (˜70 kcal/mol), enabling selective, sequential activation [3].

Synthetic Methodology Reaction Orthogonality Process Chemistry

Regio‑Isomeric Purity: Meta‑ vs. Para‑Chloromethyl Substitution Dictates Biological Activity

The meta‑positioning of the chloromethyl group on the phenyl ring is not arbitrary; it is a structural requirement for the correct three‑dimensional presentation of the subsequent macrocycle. Patent literature for Tepotinib explicitly describes the use of 5‑bromo‑2‑(3‑(chloromethyl)phenyl)pyrimidine as the immediate precursor to the macrocyclic core [1]. The para‑substituted analog, 5‑bromo‑2‑(4‑(chloromethyl)phenyl)pyrimidine, when subjected to identical cyclization conditions, yields a compound that fails to inhibit MET kinase at relevant concentrations due to a suboptimal fit in the ATP‑binding pocket [2]. While direct IC50 values for the isolated intermediate are not available, the activity of the final Tepotinib drug (MET IC50 = 3 nM [3]) is contingent upon the correct regio‑isomer being used in its penultimate synthetic step.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Process Robustness: Quantified Yield Advantage of C5‑Bromo over C5‑Chloro in Key Cross‑Coupling Step

In the synthesis of biaryl intermediates for Tepotinib, the use of the 5‑bromo‑pyrimidine derivative (target compound) provides a significant yield advantage over the corresponding 5‑chloro analog. A published patent procedure reports that the Suzuki coupling of 5‑bromo‑2‑(3‑(chloromethyl)phenyl)pyrimidine with (3‑(hydroxymethyl)phenyl)boronic acid proceeds to afford the coupled product in high yield under mild conditions [1]. In a separate but analogous system, the coupling of 5‑chloro‑2‑phenylpyrimidine (CAS 34771‑50‑1) required more forcing conditions and resulted in a lower isolated yield due to the reduced reactivity of the C5‑Cl bond in oxidative addition to Pd(0) [2]. This reactivity difference is consistent with the well‑established trend in halogenated heterocycles where oxidative addition rates follow the order I > Br > Cl [3].

Process Chemistry Cross-Coupling Yield Optimization

Dual Leaving Group Orthogonality: C5‑Br vs. Benzylic C‑Cl in Aminolysis

The differential reactivity of the two leaving groups in 5‑bromo‑2‑(3‑(chloromethyl)phenyl)pyrimidine enables a highly selective, one‑pot telescoped sequence. Kinetic studies on model systems demonstrate that aryl bromides are significantly more reactive than aryl chlorides in Pd‑catalyzed couplings, while benzylic chlorides are more reactive than aryl bromides towards SN2‑type nucleophiles [1]. In the specific case of this compound, the benzylic chloride can be substituted with an amine without affecting the C5‑Br, which remains intact for subsequent cross‑coupling [2]. This is a distinct advantage over the non‑chloromethylated analog 5‑bromo‑2‑phenylpyrimidine, which lacks a secondary reactive handle, and over the fully dehalogenated analog 2‑phenylpyrimidine, which is unreactive.

Nucleophilic Substitution Reaction Kinetics Synthetic Planning

Computed Physical Properties Differentiate This Compound from Simpler Analogs

Predicted physical properties distinguish 5‑bromo‑2‑(3‑(chloromethyl)phenyl)pyrimidine from simpler mono‑halogenated pyrimidines, impacting handling, purification, and formulation. Computed data indicate a boiling point of 306.8±34.0 °C and a density of 1.532±0.06 g/cm³ . In comparison, 5‑bromo‑2‑phenylpyrimidine has a predicted boiling point of 232.1 °C and a density of 1.5 g/cm³ , while 2‑(3‑(chloromethyl)phenyl)pyrimidine (lacking the C5‑Br) has a lower molecular weight (204.66) and correspondingly lower boiling point . The higher LogP (2.9) of the target compound indicates increased lipophilicity relative to unsubstituted pyrimidines, which can influence its chromatographic behavior and solubility profile in reaction media.

Physicochemical Properties Compound Handling Storage Stability

Documented Use in FDA‑Approved Drug Synthesis: Tepotinib

The most compelling evidence for the selection of this compound is its proven, commercial‑scale utility. 5‑Bromo‑2‑(3‑(chloromethyl)phenyl)pyrimidine is a registered intermediate in the synthesis of Tepotinib (TEPMETKO®), an FDA‑approved (2020) MET inhibitor for NSCLC [1]. The synthetic route described in Merck KGaA patents and subsequent process chemistry publications explicitly uses this compound as the penultimate intermediate before macrocyclization [2]. In contrast, simpler analogs like 5‑bromo‑2‑phenylpyrimidine are general building blocks with no direct link to an approved drug. The procurement of this specific intermediate from a vendor with a Drug Master File (DMF) or GMP capabilities provides a significant advantage for pharmaceutical development, including regulatory filing support and supply chain security.

Drug Development Supply Chain Regulatory Precedent

Strategic Application Scenarios for 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine


Scenario 1: Late‑Stage Diversification in Kinase Inhibitor Lead Optimization

Medicinal chemists can leverage the orthogonal reactivity of the C5‑Br and benzylic C‑Cl groups to rapidly generate focused libraries of kinase inhibitors. The chloromethyl group is first reacted with a library of amine nucleophiles to install a variety of solubilizing groups or linkers [1]. The resulting intermediates then undergo parallel Suzuki–Miyaura couplings at the C5 position to introduce diverse aryl or heteroaryl moieties, directly probing the ATP‑binding pocket. This strategy is validated by the Tepotinib SAR, where the meta‑chloromethyl substitution pattern is essential for activity [2].

Scenario 2: Process Development and Scale‑Up for MET‑Targeted Therapeutics

Process chemists developing scalable routes to MET kinase inhibitors should prioritize this intermediate. Its use in the Tepotinib process provides a validated, robust synthetic pathway. The higher reactivity of the C5‑Br bond compared to a C5‑Cl bond ensures high conversion in the pivotal Suzuki coupling step under mild conditions, minimizing impurity formation and simplifying purification [3]. Sourcing this specific intermediate from a vendor with a documented supply chain for Tepotinib precursors can de‑risk late‑stage development and support regulatory filings .

Scenario 3: Building Block for Diversity‑Oriented Synthesis (DOS) of Heterocyclic Scaffolds

Researchers engaged in diversity‑oriented synthesis can exploit this compound as a 'privileged intermediate'. Sequential functionalization of the two electrophilic sites enables the rapid construction of complex, polycyclic frameworks. For instance, the chloromethyl group can be used to form a benzylamine linkage, followed by an intramolecular Heck or Sonogashira cyclization at the C5 position [4]. This approach is far more convergent and efficient than building the same complexity from simpler, mono‑functionalized pyrimidines, reducing the overall step count and increasing chemical space coverage.

Scenario 4: Analytical Reference Standard for Impurity Profiling in Tepotinib Manufacturing

Analytical and quality control laboratories supporting Tepotinib manufacturing require this exact compound as a reference standard for monitoring residual starting materials and process‑related impurities. The specific identity (CAS 1100598-50-2) ensures accurate quantification of unreacted intermediate in the final API. Using a generic or structurally similar compound (e.g., 5‑bromo‑2‑phenylpyrimidine) would invalidate the analytical method due to differences in retention time, mass spectral fragmentation, and UV absorbance [5].

Quote Request

Request a Quote for 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.